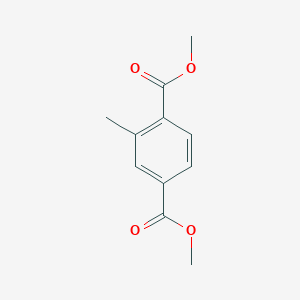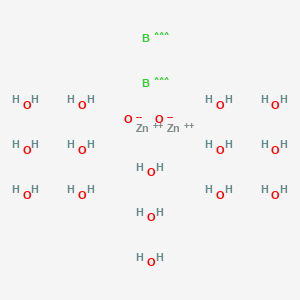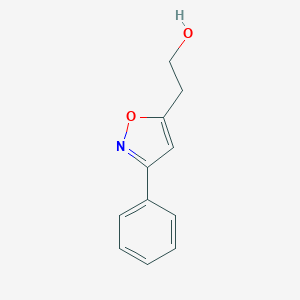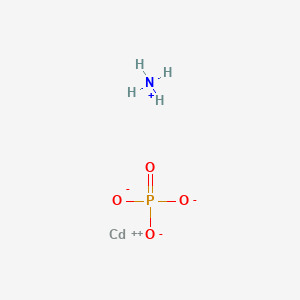
azanium;cadmium(2+);phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
azanium;cadmium(2+);phosphate is a chemical compound that combines phosphoric acid, ammonium, and cadmium in a 1:1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid, ammonium cadmium salt (1:1:1) typically involves the reaction of phosphoric acid with ammonium and cadmium salts under controlled conditions. One common method is to dissolve cadmium nitrate and ammonium phosphate in water, followed by the addition of phosphoric acid. The reaction mixture is then heated to promote the formation of the desired compound. The resulting product is filtered, washed, and dried to obtain pure phosphoric acid, ammonium cadmium salt (1:1:1).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
azanium;cadmium(2+);phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert the cadmium ion to its metallic form.
Substitution: The ammonium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and other salts for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are adjusted based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield cadmium oxide, while reduction can produce metallic cadmium. Substitution reactions can result in various cadmium-containing compounds.
Aplicaciones Científicas De Investigación
azanium;cadmium(2+);phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Studied for its potential therapeutic applications, including its use in drug formulations and as a diagnostic agent.
Industry: Utilized in the production of specialized materials, coatings, and catalysts.
Mecanismo De Acción
The mechanism of action of phosphoric acid, ammonium cadmium salt (1:1:1) involves its interaction with molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the context and concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid, ammonium salt (11): A simpler compound with similar properties but lacking the cadmium component.
Cadmium phosphate: Contains cadmium and phosphate ions but does not include ammonium.
Ammonium cadmium chloride: A different cadmium-containing compound with chloride instead of phosphate.
Uniqueness
azanium;cadmium(2+);phosphate is unique due to its specific combination of phosphoric acid, ammonium, and cadmium. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
14520-70-8 |
|---|---|
Fórmula molecular |
CdH4NO4P |
Peso molecular |
225.42 g/mol |
Nombre IUPAC |
azanium;cadmium(2+);phosphate |
InChI |
InChI=1S/Cd.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |
Clave InChI |
WLHVNMVDDJEESE-UHFFFAOYSA-L |
SMILES |
[NH4+].[O-]P(=O)([O-])[O-].[Cd+2] |
SMILES canónico |
[NH4+].[O-]P(=O)([O-])[O-].[Cd+2] |
Key on ui other cas no. |
14520-70-8 |
Sinónimos |
Phosphoric acid cadmiumammonium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


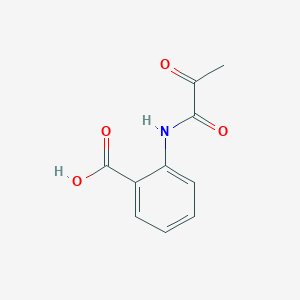
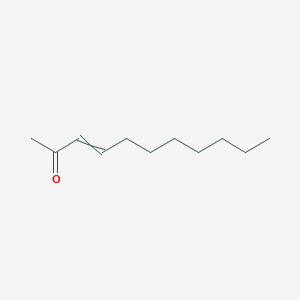
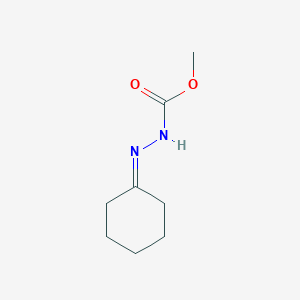
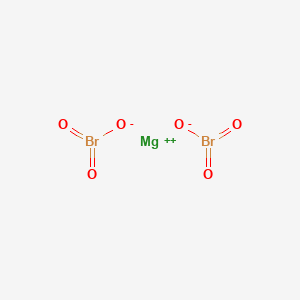
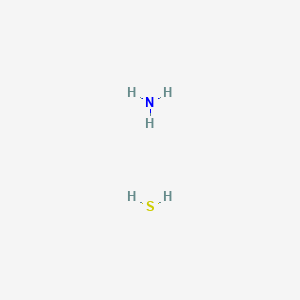
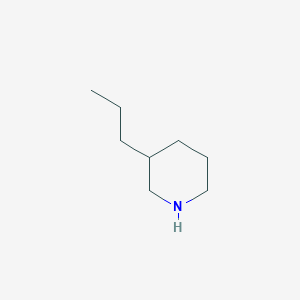
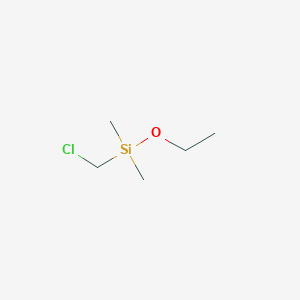

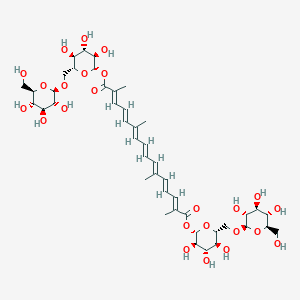
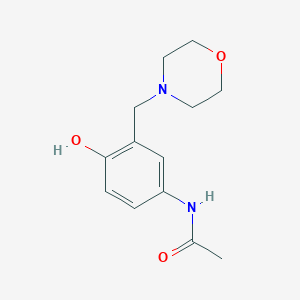
![[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt](/img/structure/B84220.png)
